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molecular formula C11H20N2O3 B3110105 Tert-butyl 4-acetylpiperazine-1-carboxylate CAS No. 178312-59-9

Tert-butyl 4-acetylpiperazine-1-carboxylate

Cat. No. B3110105
M. Wt: 228.29 g/mol
InChI Key: QQFDVJXNIXQJGW-UHFFFAOYSA-N
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Patent
US05968923

Procedure details

To a solution of N-t-butoxycarbonylpiperazine (7 g, 1 mol. equiv.) in dichloromethane (140 ml) at 0° C. under nitrogen was added triethylamine (6.29 ml, 1.2 mol. equiv.). The reaction mixture was vigorously stirred and acetyl chloride (3.21 ml, 1.2 mol. equiv.) was added, dropwise. The mixture was stirred for twenty four hours. The reaction mixture was washed with saturated aqueous sodium bicarbonate solution (30 ml), and the organic layer dried using magnesium sulphate. The organic solvent was removed under reduced pressure and the residue purified by flash column chromatography on silica gel eluting with methanol:ethyl acetate (1:19, by volume) to give the title compound (8.19 g). TLC Rf=0.33 (silica, methanol:ethyl acetate, 1:19, by volume). LRMS m/z=229(m+1)+. Found: C, 57.83; H, 8.83; N, 12.27. C11H20N2O3 requires C, 57.87; H, 8.92; N, 12.14%.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
6.29 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
3.21 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[C:21](Cl)(=[O:23])[CH3:22]>ClCCl>[C:21]([N:11]1[CH2:12][CH2:13][N:8]([C:6]([O:5][C:1]([CH3:4])([CH3:2])[CH3:3])=[O:7])[CH2:9][CH2:10]1)(=[O:23])[CH3:22]

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCNCC1
Name
Quantity
6.29 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
140 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.21 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for twenty four hours
WASH
Type
WASH
Details
The reaction mixture was washed with saturated aqueous sodium bicarbonate solution (30 ml)
CUSTOM
Type
CUSTOM
Details
the organic layer dried
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue purified by flash column chromatography on silica gel eluting with methanol:ethyl acetate (1:19, by volume)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 8.19 g
YIELD: CALCULATEDPERCENTYIELD 3.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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